molecular formula C21H25N B034806 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine CAS No. 107035-05-2

1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine

Cat. No. B034806
M. Wt: 291.4 g/mol
InChI Key: RMFDPFVJWNFOJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine, also known as PHIP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. PHIP is a bicyclic compound that belongs to the class of indenopyridines and has a molecular formula of C20H25N.

Mechanism Of Action

The mechanism of action of 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine is not fully understood. However, it is known that 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine interacts with various proteins and enzymes in the body, including the dopamine transporter and the sigma-1 receptor. These interactions can lead to changes in neurotransmitter levels and signaling pathways, which can affect various physiological processes.

Biochemical And Physiological Effects

1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been shown to have various biochemical and physiological effects. In animal studies, 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been shown to increase dopamine levels in the brain, which can lead to increased locomotor activity and reward-seeking behavior. 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has also been shown to have analgesic effects and can reduce pain sensitivity in animal models.

Advantages And Limitations For Lab Experiments

1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. It is also a versatile compound that can be used as a building block for the synthesis of various compounds. However, 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited bioavailability, which can limit its potential as a drug candidate.

Future Directions

There are several future directions for research on 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Another direction is to explore its potential as a precursor for the synthesis of various materials, including nanoparticles and polymers. Additionally, further research is needed to fully understand the mechanism of action of 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine and its interactions with various proteins and enzymes in the body.

Synthesis Methods

1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedel-Crafts reaction, and the Suzuki-Miyaura cross-coupling reaction. The Pictet-Spengler reaction is the most commonly used method for synthesizing 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine. This method involves the condensation of an aldehyde and an amine to form a tetrahydroisoquinoline intermediate, which is then cyclized to form 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine.

Scientific Research Applications

1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been the subject of scientific research due to its potential applications in various fields. In the field of organic chemistry, 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been used as a building block for the synthesis of various compounds. In the field of medicinal chemistry, 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In the field of materials science, 1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been used as a precursor for the synthesis of various materials, including nanoparticles and polymers.

properties

CAS RN

107035-05-2

Product Name

1-Propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine

Molecular Formula

C21H25N

Molecular Weight

291.4 g/mol

IUPAC Name

5-phenyl-1-propyl-2,3,4,4a,5,9b-hexahydroindeno[1,2-b]pyridine

InChI

InChI=1S/C21H25N/c1-2-14-22-15-8-13-19-20(16-9-4-3-5-10-16)17-11-6-7-12-18(17)21(19)22/h3-7,9-12,19-21H,2,8,13-15H2,1H3

InChI Key

RMFDPFVJWNFOJK-UHFFFAOYSA-N

SMILES

CCCN1CCCC2C1C3=CC=CC=C3C2C4=CC=CC=C4

Canonical SMILES

CCCN1CCCC2C1C3=CC=CC=C3C2C4=CC=CC=C4

Other CAS RN

107035-09-6
107035-10-9

synonyms

1-PPHIP
1-propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine
1-propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine hydrochloride, (+)-isomer
1-propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine hydrochloride, (-)-isomer
1-propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine, (+)-isomer
1-propyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine, (-)-isome

Origin of Product

United States

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